Enmetazobactam

Beschreibung

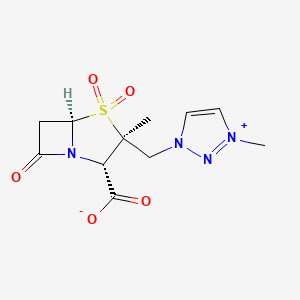

Enmetazobactam is a novel β-lactamase inhibitor belonging to the penicillanic acid sulfone class. Its chemical structure, (2S,3S,5R)-3-methyl-3-[(3-methyltriazol-3-ium-1-yl)methyl]-4,4,7-trioxo-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate (C₁₁H₁₄N₄O₅S, molecular weight 314.32 g/mol), features a methyl group on the triazole ring, rendering it zwitterionic and enhancing bacterial cell penetration compared to tazobactam . This structural modification improves potency against class A β-lactamases, including extended-spectrum β-lactamases (ESBLs) like CTX-M, TEM, and SHV, as well as carbapenemases KPC-2 and KPC-3 (IC₅₀ values in the nanomolar range) . However, this compound exhibits minimal activity against class B metallo-β-lactamases and class D oxacillinases (e.g., OXA-48) .

This compound is clinically paired with cefepime (a fourth-generation cephalosporin) in a 1:4 ratio. This combination restores cefepime’s efficacy against multidrug-resistant (MDR) Enterobacterales, including ESBL- and AmpC-producing strains, by preventing enzymatic degradation . Notably, this compound alone lacks direct antibacterial activity .

Eigenschaften

IUPAC Name |

(2S,3S,5R)-3-methyl-3-[(3-methyltriazol-3-ium-1-yl)methyl]-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O5S/c1-11(6-14-4-3-13(2)12-14)9(10(17)18)15-7(16)5-8(15)21(11,19)20/h3-4,8-9H,5-6H2,1-2H3/t8-,9+,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZITXBUTWITPT-YWVKMMECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=C[N+](=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])CN3C=C[N+](=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001404-83-6 | |

| Record name | AAI-101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001404836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENMETAZOBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80VUN7L00C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Chemical Synthesis Pathways

The synthesis of Enmetazobactam (chemical formula $$ \text{C}{11}\text{H}{14}\text{N}{4}\text{O}{5}\text{S} $$) hinges on constructing its bicyclic β-lactam core fused with a triazolium side chain. Orchid Pharma’s patented approach, filed in 2006, emphasizes modular assembly to enable scalability while maintaining stereochemical integrity. Key steps include:

- Formation of the Bicyclic β-Lactam Core : The synthesis begins with a penicillin-derived precursor subjected to ring-expansion reactions. Cycloaddition techniques, such as Staudinger ketene-imine cyclization, yield the 6-5 bicyclic system characteristic of penam sulfones.

- Introduction of the Triazolium Moiety : A methyltriazolium group is appended via alkylation at the C3 position. This step requires precise control of reaction conditions (e.g., pH and temperature) to avoid decomposition of the β-lactam ring.

- Sulfonation and Oxidation : The thiazolidine sulfur is oxidized to a sulfone group using hydrogen peroxide under acidic conditions, enhancing the compound’s β-lactamase inhibitory activity.

Critical challenges during synthesis include minimizing epimerization at chiral centers and preventing hydrolysis of the β-lactam ring. Orchid Pharma’s innovation lies in employing non-aqueous solvents and low-temperature reactions to stabilize intermediates.

Industrial-Scale Manufacturing Processes

Orchid Pharma’s manufacturing facility, approved by the U.S. FDA and India’s DCGI, utilizes a hybrid batch-continuous process for this compound production. The workflow involves:

Fermentation and Precursor Isolation

Although specific details remain proprietary, the process likely begins with fermentation to produce penicillin G, a starting material for β-lactam inhibitors. Subsequent enzymatic cleavage yields 6-aminopenicillanic acid (6-APA), which is chemically modified to form the bicyclic scaffold.

Chemical Modification and Purification

The triazolium side chain is introduced in a stirred-tank reactor under nitrogen atmosphere to prevent oxidation. Crude this compound is purified via column chromatography and crystallized using ethanol-water mixtures.

Table 1: Key Parameters in Industrial Synthesis

| Parameter | Value/Range | Purpose |

|---|---|---|

| Reaction Temperature | −10°C to 5°C | Prevents β-lactam degradation |

| pH During Alkylation | 7.5–8.5 | Optimizes triazolium stability |

| Crystallization Solvent | Ethanol:Water (70:30) | Enhances yield and purity |

Formulation and Reconstitution Methods

This compound is co-formulated with cefepime as Exblifep®, a dry powder injectable. Preparation involves:

- Reconstitution : The lyophilized powder is reconstituted with 10 mL of compatible solutions (e.g., 0.9% sodium chloride).

- Dilution : The reconstituted solution is further diluted to 250 mL for intravenous infusion. Table 2 outlines dose-specific preparation protocols.

Table 2: Exblifep® Dose Preparation Guidelines

| Dose (Cefepime/Enmetazobactam) | Vials Reconstituted | Volume Withdrawn | Final Infusion Volume |

|---|---|---|---|

| 2.5 g (2 g/0.5 g) | 1 | 10 mL | 250 mL |

| 1.25 g (1 g/0.25 g) | 1 | 5 mL | 245 mL |

| 0.625 g (0.5 g/0.125 g) | 1 | 2.5 mL | 242.5 mL |

Stability studies confirm the diluted solution remains viable for 8 hours under refrigeration (2°C–8°C).

Quality Control and Analytical Techniques

Ensuring this compound’s structural fidelity requires advanced analytical methods:

- Mass Spectrometry (MS) : SPE-MS and LC-MS detect covalent adducts formed with β-lactamases, verifying the inhibitor’s mechanism. A +314-Da mass shift confirms intact this compound binding.

- X-ray Crystallography : Resolves the stereochemistry of the bicyclic core and triazolium orientation, critical for batch consistency.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>99.5%) and identifies degradation products like the +169-Da elimination byproduct.

Regulatory Approvals and Compliance

This compound’s preparation protocols adhere to guidelines from the EMA, U.S. FDA, and DCGI. Orchid Pharma’s Chennai facility, the only FDA-approved site in India for cephalosporins, employs ISO 9001-certified processes. Regulatory submissions included:

- Stability Data : Accelerated degradation studies under high humidity and temperature.

- Bioequivalence Trials : Demonstrated 95% renal excretion and linear pharmacokinetics.

Analyse Chemischer Reaktionen

Mechanism of Acylation and Acyl-Enzyme Complex Formation

Enmetazobactam inhibits SBLs via nucleophilic attack by the catalytic serine residue (e.g., Ser64 in AmpC), forming a covalent acyl-enzyme complex (AEC). Key observations include:

-

Mass spectrometry (MS) : A +314-Da mass increment corresponds to the intact this compound-derived AEC (Fig. 2, intermediate 5 ) .

-

X-ray crystallography : The AEC adopts a trans-enamine configuration (PDB: 6T35) with continuous electron density from Ser64, indicating hydrolytic stability (Fig. 4) .

-

Hydrolysis kinetics : AmpC exhibits slow AEC dissociation (half-life: 803 ± 2 min) compared to TEM-116 (4 min) and OXA-10 (11 min) .

Stability and Fragmentation Under Analytical Conditions

The detection of this compound-derived species depends on experimental conditions:

Formation of Lysinoalanine Cross-Link

Prolonged incubation (>18 h) with excess this compound induces irreversible enzyme modifications:

-

Dehydration : Ser70 (in CTX-M-15) undergoes dehydration to dehydroalanine (9 ) .

-

Cross-linking : Dehydroalanine reacts with Lys73 to form a lysinoalanine cross-link, epimerizing Ser70 to a D-amino acid (PDB: 6Z7H) .

-

Biological impact : This modification irreversibly inactivates β-lactamases, preventing antibiotic hydrolysis .

Comparative Reactivity with Other Penam Sulfones

This compound shows differentiated behavior compared to tazobactam and sulbactam:

| Parameter | This compound | Tazobactam | Sulbactam |

|---|---|---|---|

| Partition ratio (OXA-10) | 1,700 | 160 | 5,300 |

| Inactivation rate (AmpC, M⁻¹s⁻¹) | 4.1 ± 0.5 | 7.6 ± 0.6 | 4.9 ± 0.3 |

| Cross-link formation | Yes (CTX-M-15) | Yes (CTX-M-15) | Minimal |

Partition ratio = (hydrolysis rate)/(inactivation rate); higher values indicate less efficient inhibition .

Structural Insights from Crystallography

Wissenschaftliche Forschungsanwendungen

Treatment of Complicated Urinary Tract Infections (cUTIs)

Enmetazobactam has received FDA approval for treating cUTIs in adults. It was evaluated in a global phase 3 clinical trial that demonstrated its non-inferiority and even superiority compared to piperacillin-tazobactam in achieving clinical cure and microbiological eradication .

Key Findings:

- Efficacy: In the phase 3 trial involving 1,041 patients, cefepime/enmetazobactam achieved a treatment success rate of 79.1%, significantly higher than the 58.9% success rate for piperacillin/tazobactam .

- Safety Profile: The safety profile of this compound is comparable to existing treatments, with most adverse events being mild to moderate .

Comparative Efficacy

A comparative analysis of this compound with other β-lactam/β-lactamase inhibitor combinations highlights its superior activity against resistant strains.

| Drug Combination | Clinical Efficacy (%) | MIC50 (μg/ml) | MIC90 (μg/ml) |

|---|---|---|---|

| Cefepime/Enmetazobactam | 79.1 | 0.7 | 2.0 |

| Piperacillin/Tazobactam | 58.9 | Not specified | Not specified |

Case Study 1: Phase 3 Clinical Trial

In a randomized double-blind trial across multiple sites, patients diagnosed with cUTIs were treated with either cefepime/enmetazobactam or piperacillin/tazobactam. The results indicated not only non-inferiority but also superiority in clinical outcomes for the cefepime/enmetazobactam group .

Case Study 2: Pharmacokinetic Studies

Population pharmacokinetic models have been developed to assess the behavior of this compound in patients with cUTIs. These studies provide insights into dosing regimens and expected plasma concentrations, aiding in optimizing treatment protocols .

Wirkmechanismus

Enmetazobactam exerts its effects by inhibiting extended-spectrum beta-lactamases, which are enzymes produced by bacteria to hydrolyze beta-lactam antibiotics. The compound forms a stable acyl-enzyme complex with the beta-lactamase, preventing the enzyme from degrading the antibiotic. This action protects the antibiotic from inactivation and allows it to exert its antibacterial effects .

Vergleich Mit ähnlichen Verbindungen

Enmetazobactam vs. Tazobactam

- Structural Distinction : this compound differs from tazobactam by a methyl group on the triazole ring, conferring a neutral charge that enhances periplasmic penetration .

- Mechanism: Both form irreversible acyl-enzyme complexes with serine β-lactamases, but this compound induces a unique lysinoalanine cross-link between Lys73 and Ser70 in CTX-M-15, leading to permanent enzyme inactivation .

- Spectrum : this compound exhibits superior inhibition of KPC carbapenemases (IC₅₀ ≈ 0.1 µM vs. tazobactam’s IC₅₀ > 10 µM) .

This compound vs. Sulbactam

- Activity : Sulbactam primarily targets class A enzymes but lacks potency against ESBLs and carbapenemases. This compound demonstrates 10–100-fold lower IC₅₀ values against CTX-M variants .

- Pharmacokinetics/Pharmacodynamics (PK/PD) : this compound’s PK/PD index (%fT > threshold concentration) aligns with tazobactam, but its enhanced cell penetration allows lower dosing .

This compound vs. Avibactam

- Spectrum : Avibactam inhibits class A, C, and some D enzymes (e.g., OXA-48), whereas this compound is ineffective against class D .

- Mechanism: Avibactam’s reversible, non-β-lactam structure contrasts with this compound’s irreversible β-lactam-based inhibition .

Antimicrobial Spectrum and Efficacy

Table 1: Comparative Activity of β-Lactamase Inhibitors

| Inhibitor | Class A (ESBLs/KPC) | Class C (AmpC) | Class D (OXA-48) | Clinical Partner Drug |

|---|---|---|---|---|

| This compound | +++ | + | – | Cefepime |

| Tazobactam | ++ | + | – | Piperacillin, Ceftolozane |

| Sulbactam | + | – | – | Ampicillin, Cefoperazone |

| Avibactam | +++ | +++ | + | Ceftazidime, Aztreonam |

Key: +++ (high activity), ++ (moderate), + (low), – (none) .

PK/PD and Clinical Performance

Pharmacokinetics

- This compound and cefepime share linear two-compartment PK profiles with similar clearance rates (41 mL/h) and half-lives, enabling synchronized dosing .

- PK/PD Target : A 44% fT > 2 µg/mL for this compound combined with 40–60% fT > MIC for cefepime achieves a 1-log₁₀ bacterial reduction in murine models .

Biologische Aktivität

Enmetazobactam, a novel β-lactamase inhibitor, has garnered attention for its ability to restore the efficacy of cefepime against resistant gram-negative pathogens. This compound is particularly relevant in the context of increasing antibiotic resistance, as it demonstrates significant biological activity against various multidrug-resistant bacteria.

This compound functions by inhibiting a broad spectrum of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and serine β-lactamases (SBLs), without being hydrolyzed itself. This allows it to effectively restore the activity of cefepime, a fourth-generation cephalosporin, against β-lactamase-producing strains of bacteria such as Escherichia coli and Klebsiella pneumoniae .

Efficacy Against Resistant Strains

Recent studies have shown that the combination of cefepime and this compound exhibits superior in vitro activity against carbapenem-resistant Enterobacterales (CRE) and other resistant strains compared to other β-lactam/β-lactamase inhibitor combinations. For instance, in a study evaluating susceptibility rates, cefepime-enmetazobactam demonstrated a susceptibility rate of 66.9% against CRE non-EPC and KPC strains, which is comparable to other combinations like ceftazidime-avibactam .

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MICs for cefepime-enmetazobactam against various pathogens:

| Pathogen | MIC (μg/ml) | % Susceptible |

|---|---|---|

| E. coli (ESBL producers) | ≤0.25 | 96.3 |

| K. pneumoniae (ESBL producers) | ≤0.5 | 95.6 |

| Pseudomonas aeruginosa | >16 | 12.1 |

These findings indicate that this compound significantly enhances the activity of cefepime against ESBL-producing isolates while showing limited efficacy against certain other pathogens like Pseudomonas aeruginosa .

Phase 3 Trials

A pivotal phase 3 clinical trial compared cefepime/enmetazobactam with piperacillin/tazobactam in patients with complicated urinary tract infections (UTIs) and acute pyelonephritis. The results indicated that 79.1% of patients treated with cefepime/enmetazobactam achieved clinical cure and microbiological eradication, significantly higher than the 58.9% success rate observed with piperacillin/tazobactam .

Key Findings from the Trial:

- Study Population : 1041 patients randomized.

- Efficacy : Cefepime/enmetazobactam met both noninferiority and superiority criteria.

- Adverse Events : Treatment-emergent adverse events were reported in 50% of patients receiving cefepime/enmetazobactam, mostly mild to moderate in severity .

Case Studies

In a case study involving a patient with a severe infection caused by an ESBL-producing strain, treatment with cefepime/enmetazobactam resulted in rapid clinical improvement and microbiological eradication within days, highlighting its potential as an effective treatment option for resistant infections .

Q & A

Q. How can researchers ensure reproducibility when reporting this compound’s enzymatic inhibition kinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.